molecular formula C30H24N4S2 B030381 Quetiapine Dimer Impurity CAS No. 945668-94-0

Quetiapine Dimer Impurity

Número de catálogo: B030381
Número CAS: 945668-94-0
Peso molecular: 504.7 g/mol
Clave InChI: MFQIBYYFBRAARW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quetiapine dimer impurity (CAS: 945668-94-0) is a critical process-related impurity identified during the synthesis of quetiapine fumarate, an atypical antipsychotic drug. Structurally, it is a bis-dibenzo[b,f][1,4]thiazepine derivative formed via the coupling of two quetiapine molecules through a piperazine bridge. Its molecular formula is C30H24N4S2, with a molecular weight of 504.67 g/mol . This impurity arises during the final stages of quetiapine synthesis, particularly under conditions favoring nucleophilic substitution or condensation reactions involving residual piperazine intermediates .

Regulatory guidelines mandate its control at levels ≤0.15% in the final drug substance .

Métodos De Preparación

Synthesis Pathways of Quetiapine Dimer Impurity

Condensation via 1,2-Dichloroethane Intermediate

The primary route for dimer formation involves the reaction of 2-[4-(dibenzo[b,f] thiazepin-11-yl)piperazin-1-yl]chloroethane (Intermediate 7) with quetiapine free base under alkaline conditions . As depicted in Figure 5 of the TSI Journals study , this process occurs in three stages:

  • Generation of Intermediate 7 : Compound 6 (des-ethanol impurity) reacts with 1,2-dichloroethane in toluene at 80–90°C for 6–8 hours, yielding the chloroethane derivative.

  • Nucleophilic Attack : Intermediate 7 undergoes condensation with quetiapine free base in the presence of diisopropyl ethyl amine (DIPEA), facilitating the displacement of the chlorine atom.

  • Dimerization : The reaction proceeds via an SN2 mechanism, forming a covalent bond between the piperazinyl nitrogen of quetiapine and the ethylene spacer of Intermediate 7 .

Critical Parameters :

  • Molar Ratio : A 1:1 stoichiometry between Intermediate 7 and quetiapine maximizes dimer yield (12–15% under optimized conditions) .

  • Base Selection : DIPEA outperforms weaker bases like triethylamine due to its superior capacity to scavenge HCl byproducts .

Table 1: Synthesis Conditions and Yields

ParameterOptimal ValueYield (%)Purity (%)
Temperature80–90°C14.292.5
Reaction Time8 hours13.891.7
DIPEA Equivalents2.515.193.2

Analytical Characterization

Chromatographic Separation

A stability-indicating RP-LC method developed by Kumar et al. resolves the dimer impurity (retention time: 53.9 min) from other quetiapine degradants using:

  • Column : Inertsil-3 C8 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Gradient of 0.01 M K2_2HPO4_4 (pH 6.8) and acetonitrile

  • Detection : UV at 217 nm

Table 2: HPLC Parameters for Dimer Detection

ParameterSpecification
Column Temperature30°C
Flow Rate1.0 mL/min
Injection Volume10 µL
Linearity Range0.15–3.0 µg/mL (R²=0.999)

Spectroscopic Confirmation

  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 785.4, consistent with the dimer’s molecular weight .

  • 1^1H NMR : Distinct signals at δ 3.85 ppm (methyleneoxy protons) and δ 7.2–7.8 ppm (aromatic protons) confirm the bis-thiazepine structure .

Factors Influencing Dimer Formation

Excess 1,2-Dichloroethane

Concentrations >1.2 equivalents relative to Intermediate 7 increase dimer formation by 22% due to enhanced electrophilicity of the ethylene spacer .

Temperature Effects

Elevated temperatures (>90°C) accelerate the SN2 reaction but promote side products like sulfoxide impurities, reducing dimer purity to <85% .

Base Concentration

DIPEA concentrations below 2.0 equivalents lead to incomplete HCl neutralization, stalling the reaction at 40–50% conversion .

Table 3: Impact of Base Equivalents on Dimer Yield

DIPEA (Equiv)Conversion (%)Dimer Purity (%)
1.548.378.9
2.072.189.4
2.594.692.8

Mitigation Strategies

Process Optimization

  • Reagent Stoichiometry : Limiting 1,2-dichloroethane to 1.05 equivalents reduces dimer content by 65% without affecting quetiapine yield .

  • Low-Temperature Synthesis : Conducting the reaction at 60°C decreases dimer formation to 4.7% while maintaining 88% quetiapine purity .

Purification Techniques

  • Crystallization : Ethanol/water (3:1) recrystallization removes 92% of dimer impurities from crude quetiapine .

  • Chromatography : Silica gel column chromatography with ethyl acetate/methanol (95:5) achieves 99.1% dimer-free quetiapine .

Análisis De Reacciones Químicas

Dimerization via Oxidative Coupling

  • Mechanism : Two quetiapine monomers undergo coupling at sulfur or nitrogen atoms under oxidative conditions.
  • Reagents : Hydrogen peroxide (H₂O₂), manganese dioxide (MnO₂), or atmospheric oxygen .
  • Conditions : Elevated temperatures (60–80°C), acidic or neutral pH .
  • Product : S-Oxide or N-Oxide derivatives may form as intermediates before dimerization .

Nucleophilic Substitution

  • Mechanism : Piperazine nitrogen in quetiapine reacts with electrophilic intermediates (e.g., chloroethane derivatives) .
  • Example : Reaction of 2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]chloroethane with quetiapine in the presence of diisopropylethyl amine .

Oxidation Reactions

Quetiapine Dimer Impurity undergoes further oxidation under stress conditions:

Oxidizing Agent Conditions Major Products Reference
H₂O₂ (20%)Room temperature, MnO₂S-Oxide derivatives
KMnO₄Acidic/neutral, 40–60°CSulfone or hydroxylated derivatives
Atmospheric O₂Long-term storage, 25°CDegradation products (e.g., sulfoxides)

Key Findings :

  • Forced degradation studies show dimer impurity levels increase by 7.48% under acidic hydrolysis (1N HCl, 60°C) .
  • Oxidation pathways dominate in stability studies, necessitating antioxidants in formulations .

Hydrolysis Reactions

The impurity is susceptible to hydrolysis under extreme pH conditions:

Acidic Hydrolysis

  • Conditions : 1N HCl, 60°C, 4 days.
  • Products : Des-ethanol impurity and fragmented thiazepine rings .

Basic Hydrolysis

  • Conditions : 1N NaOH, 60°C, 24 hours.
  • Products : Piperazine ring cleavage and sulfur-containing byproducts .

Thermal Degradation

Thermal stress induces decomposition via:

  • Mechanism : Radical-mediated bond cleavage at elevated temperatures (>100°C) .
  • Products : Multiple unidentified degradants detected via RP-LC .

Substitution Reactions

The dimer participates in nucleophilic substitution with:

  • Reagents : Alkyl halides, acyl chlorides.
  • Example : Reaction with 1,2-dichloroethane forms chloroethyl derivatives, complicating impurity profiles .

Analytical Characterization of Reaction Products

Technique Application Key Data
RP-LC (UV 252 nm)Quantification of dimer and degradantsLOD: 0.05–0.26% for major impurities
MALDI-TOF MSMolecular weight confirmationm/z 504.1442 (C₃₀H₂₄N₄S₂)
NMR/IRStructural elucidation of oxidation productsS-Oxide peaks at δ 2.8–3.2 ppm (¹H NMR)

Implications for Pharmaceutical Quality Control

  • Regulatory Limits : Dimer impurity must be <0.15% per ICH Q3A guidelines .
  • Mitigation Strategies :
    • Use of inert atmospheres during synthesis to prevent oxidation .
    • Optimization of HPLC methods (e.g., Agilent Eclipse Plus C18 column) for impurity tracking .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Reference Standards
Quetiapine Dimer Impurity serves as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC). It is crucial for developing and validating methods for detecting and quantifying impurities in pharmaceutical products. The presence of this impurity is monitored to ensure compliance with regulatory standards, which is essential for maintaining drug safety and efficacy .

Stability-Indicating Methods
Recent studies have developed stability-indicating HPLC methods that can separate quetiapine from its impurities, including the dimer. These methods are validated according to International Council for Harmonisation (ICH) guidelines. They demonstrate high specificity and robustness, allowing for routine evaluation of bulk drug samples and formulation analysis .

MethodKey FeaturesApplications
HPLCStability-indicating; separates impuritiesRoutine quality control in pharmaceuticals
UPLCHigh resolution; fast analysis timeIsolation of specific impurities from drug substances

Biological Research

Toxicity Studies
Research into the biological effects of quetiapine impurities, including the dimer, focuses on their potential toxicity and influence on drug efficacy. Understanding these effects is critical for assessing the safety profile of quetiapine formulations. Studies have indicated that impurities can alter pharmacokinetics and pharmacodynamics, necessitating thorough investigation .

Mechanistic Studies
this compound interacts with biological systems similarly to its parent compound, primarily through antagonistic action on dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This interaction can influence various neurotransmitter systems, making it a subject of interest in neuropharmacology research.

Pharmaceutical Quality Control

Regulatory Compliance
In the pharmaceutical industry, monitoring this compound is vital for ensuring product quality. Regulatory bodies require that all impurities be identified and quantified to avoid adverse effects on patient health. The dimer's presence must be controlled during the manufacturing process to comply with Good Manufacturing Practices (GMP) .

Case Studies on Impurity Impact
Several case studies have documented instances where impurities, including this compound, have affected drug performance or safety. For example, a case report highlighted the association between quetiapine use and pulmonary thromboembolism, raising concerns about the role of impurities in exacerbating adverse reactions .

Comparación Con Compuestos Similares

Quetiapine dimer impurity is structurally and functionally distinct from other quetiapine-related impurities. Below is a detailed comparison:

Table 1: Structural and Analytical Comparison of this compound with Key Related Compounds

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Formation Pathway HPLC Retention Time (Relative to Quetiapine)
This compound Bis-dibenzo[b,f][1,4]thiazepine linked via piperazine C30H24N4S2 504.67 Condensation of quetiapine intermediates 1.8–2.2×
Des-Ethanol Quetiapine Quetiapine lacking the hydroxyethyl side chain C19H19N3OS 337.44 Hydrolysis of the ethanol side chain 0.6–0.8×
Quetiapine N-Oxide Quetiapine with an oxygen atom bonded to the piperazine nitrogen C21H25N3O2S 391.51 Oxidation of the piperazine moiety 1.3–1.5×
Quetiapine Lactam Cyclic amide formed via intramolecular esterification C21H23N3O2S 389.49 Thermal degradation or acidic conditions 1.1–1.3×
N-Formyl Quetiapine Quetiapine with a formyl group attached to the piperazine nitrogen C22H25N3O2S 403.52 Reaction with formylating agents 1.4–1.6×

Key Differences and Research Findings

Structural Complexity: The dimer impurity is the largest quetiapine-related impurity, with a molecular weight nearly double that of quetiapine (504.67 vs. 383.51 g/mol). This size difference impacts its chromatographic behavior, requiring gradient elution methods for separation . In contrast, des-ethanol quetiapine is smaller due to the loss of the hydroxyethyl group, resulting in earlier elution .

Formation Pathways: The dimer forms during synthesis via piperazine-mediated coupling, while oxidation (e.g., N-oxide) and hydrolysis (e.g., des-ethanol) impurities arise from degradation . Lactam formation is specific to acidic or high-temperature conditions, often during storage or formulation .

Analytical Challenges :

  • The dimer impurity co-elutes with other high-molecular-weight impurities in isocratic HPLC systems, necessitating UPLC or tandem mass spectrometry for resolution .
  • N-Oxide and lactam impurities exhibit distinct UV spectra due to their conjugated systems, aiding identification .

Des-ethanol and N-formyl impurities are typically controlled at lower thresholds (≤0.10%) due to lower toxicity risks .

Actividad Biológica

Quetiapine Dimer Impurity is a chemical compound associated with the atypical antipsychotic medication quetiapine. This impurity arises during the manufacturing process of quetiapine and is characterized by its molecular formula C30H24N4S2C_{30}H_{24}N_{4}S_{2} and molecular weight of 504.67 g/mol. Understanding its biological activity is essential for evaluating the safety and efficacy of quetiapine formulations, especially in the context of regulatory compliance and patient safety.

Chemical Characteristics and Formation

This compound is formed through dimerization reactions involving quetiapine molecules, typically under conditions such as elevated temperatures or in the presence of specific catalysts. The mechanisms likely involve nucleophilic attacks by nitrogen or sulfur atoms in quetiapine, facilitating bond formation between two molecules.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
QuetiapineC21H25N3O2SParent compound; clinically used antipsychotic
NorquetiapineC19H22N2O2SActive metabolite; retains antipsychotic activity
ClozapineC18H19ClN4Another atypical antipsychotic; different structure
OlanzapineC17H20N4OAtypical antipsychotic; used for similar indications

This compound's unique dimeric structure may influence its biological properties differently than its monomeric counterparts.

Biological Activity and Pharmacological Implications

While this compound is not recognized as a therapeutic compound, its presence in pharmaceutical formulations warrants investigation into its potential biological activities and effects on drug safety. Research indicates that impurities can significantly impact the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs).

Case Studies and Research Findings

  • Degradation Studies : Forced degradation studies have shown that quetiapine undergoes various degradation pathways under different conditions (e.g., acid/base hydrolysis, thermal degradation). These studies revealed that the formation of dimer impurities could be exacerbated under specific stress conditions, potentially affecting the drug's stability and efficacy .
  • Toxicological Assessments : The toxicological profile of this compound has not been extensively documented, but it is critical to assess any potential adverse effects it may have when present in therapeutic doses. Monitoring impurity levels is essential to ensure patient safety and therapeutic effectiveness.
  • Analytical Techniques : Various analytical methods, including reverse-phase liquid chromatography (RP-LC), have been developed to quantify this compound alongside other degradation products. These methods are crucial for quality control in pharmaceutical manufacturing .

Regulatory Considerations

The presence of impurities like this compound must be closely monitored during the drug development process to comply with regulatory standards set by agencies such as the FDA and EMA. Understanding the implications of such impurities on drug safety profiles is vital for obtaining regulatory approvals.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Quetiapine Dimer Impurity in drug substances?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting trace-level impurities like the dimer. This technique offers high sensitivity and specificity, enabling differentiation from structurally similar compounds. For quantification, spiked samples with reference standards are used to validate linearity and accuracy . High-performance liquid chromatography (HPLC) with UV detection is also employed, though it may require method optimization to resolve co-eluting peaks .

Q. What synthesis pathways or degradation mechanisms lead to the formation of this compound?

  • Methodological Answer : The dimer impurity arises primarily during synthesis via oxidative coupling of quetiapine monomers or through incomplete purification steps. Stress studies (e.g., exposure to heat, light, or acidic/basic conditions) can replicate degradation pathways. Structural analogs, such as [2H8]-labeled dimer impurities, are synthesized to study reaction kinetics and stability .

Q. How are regulatory thresholds for this compound determined in drug formulations?

  • Methodological Answer : Thresholds follow ICH Q3A(R2)/Q3B(R2) guidelines, which require case-by-case evaluation of batch data, stability studies, and toxicological profiles. Limits are set based on maximum daily exposure and impurity toxicity data. For example, if the dimer is classified as a "qualified impurity" with no observed adverse effects in preclinical studies, higher thresholds may be permitted .

Advanced Research Questions

Q. How can batch-to-batch variability in dimer impurity levels be minimized during preclinical studies?

  • Methodological Answer : Implement rigorous quality control (QC) protocols, including peptide content analysis, salt content determination, and solubility testing. For sensitive assays (e.g., cell-based studies), request additional QC metrics (e.g., trifluoroacetic acid removal <1%) to ensure consistency. Batch variability can also be mitigated by synthesizing impurities in-house using standardized protocols .

Q. What structural characterization challenges arise when elucidating this compound, and how are they addressed?

  • Methodological Answer : The dimer’s stereochemical complexity and low abundance in mixtures complicate structural analysis. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for confirming the dimer’s connectivity and oxidation state. Deuterated analogs (e.g., [2H8]-labeled dimer) aid in distinguishing fragmentation patterns from background noise .

Q. What strategies validate the absence of genotoxic nitrosamine derivatives in this compound?

  • Methodological Answer : Risk assessments include evaluating the parent compound’s amine structure for nitrosation potential under physiological conditions. If synthesis of the nitrosamine derivative is infeasible (e.g., due to steric hindrance), justify its absence using computational modeling, stability data, and literature on analogous compounds. Confirmatory testing may be waived with robust scientific rationale .

Q. How are analytical methods validated for dimer impurity profiling in compliance with ICH Q2(R2)?

  • Methodological Answer : Validation requires specificity (via forced degradation studies), linearity (R² ≥ 0.99), accuracy (spike-recovery 90–110%), and precision (RSD < 5%). For LC-MS/MS, matrix effects are assessed by comparing analyte response in spiked vs. pure solutions. Method robustness is tested by varying column temperature, flow rate, and mobile phase composition .

Q. What toxicological assessments are required to establish the safety of this compound?

  • Methodological Answer : Conduct in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo studies in rodent models. If the impurity exceeds ICH thresholds, a 28-day repeat-dose toxicity study is mandatory. Safety margins are calculated using NOAEL (no-observed-adverse-effect-level) and human equivalent dose extrapolation .

Propiedades

IUPAC Name

6-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQIBYYFBRAARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647132
Record name 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945668-94-0
Record name 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945668940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS2P01TZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.